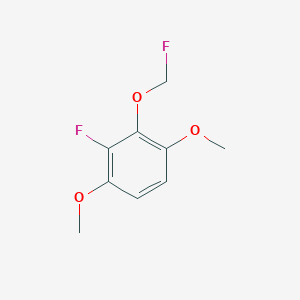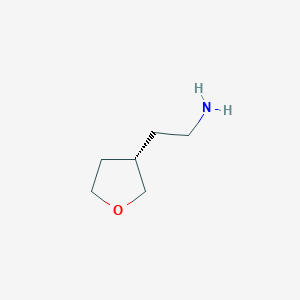
1-(4-Amino-2-hydroxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-2-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H11NO2 It is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Amino-2-hydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-amino-2-hydroxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction and enhance selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-2-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-(4-Amino-2-hydroxyphenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups on the phenyl ring can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound may participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
4-Hydroxyphenylacetone: Similar in structure but lacks the amino group.
Phenylacetone: Lacks both the amino and hydroxyl groups.
4-Aminoacetophenone: Contains an amino group but lacks the hydroxyl group and the propan-2-one moiety.
Uniqueness: 1-(4-Amino-2-hydroxyphenyl)propan-2-one is unique due to the presence of both amino and hydroxyl groups on the phenyl ring, along with the propan-2-one moiety. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-(4-amino-2-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H11NO2/c1-6(11)4-7-2-3-8(10)5-9(7)12/h2-3,5,12H,4,10H2,1H3 |
InChI Key |
LOZDTTHOJSMPGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidine-2,4-dione](/img/structure/B14049860.png)












